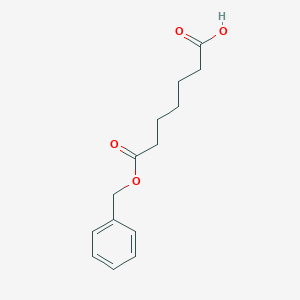

7-(Benzyloxy)-7-oxoheptanoic acid

Cat. No. B8585977

M. Wt: 250.29 g/mol

InChI Key: DSNSGORUIGFBDN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04264765

Procedure details

Pimelic acid monobenzyl ester was prepared according to an adaptation of the method of Hassner et al, Tetrahedron Letters No. 46, 4475 (1970); it boils at 205° C. (1.5 torr). This material was converted to benzyl 6-chloroformylcaproate according to the above methods and 5.25 g of the latter compound was stirred with 0.59 g of paraformaldehyde and several mg of fused zinc chloride and heated to 120° C. in an oil bath. After the paraformaldehyde was consumed (about 11/2 hrs), the mixture was cooled, giving 5.73 g of multi-component product. Purification of 3.85 g of this crude product was achieved on a 180 g (2.9×61 cm) column of Silica Gel 60, prepared in a solvent of toluene/chloroform 9:1. The column was run at the flow rate of 1.8 ml/min. and 20 ml fractions were collected. The column was eluted first with 3 liters of toluene/chloroform 9:1, secondly with 3 liters of a 8.5:1.5 mixture of these solvents and finally with 1 liter of toluene containing 15% of chloroform and 7.5% of ethyl acetate. The various fractions were analyzed and combined where appropriate to produce 1.00 g of an oil identified as benzyl chloromethyl pimelate; ir 1765 and 1735 cm-1 ; pmr δ 7.34, 5.68, 5.11, 2.25-2.50 and 1.1-1.9 ppm.

Name

benzyl 6-chloroformylcaproate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

latter compound

Quantity

5.25 g

Type

reactant

Reaction Step Two

[Compound]

Name

fused zinc chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])=[O:3].C=[O:20]>>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:2]([OH:20])=[O:3])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

|

Inputs

Step One

|

Name

|

benzyl 6-chloroformylcaproate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)CCCCCC(=O)OCC1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

latter compound

|

|

Quantity

|

5.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.59 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

[Compound]

|

Name

|

fused zinc chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the paraformaldehyde was consumed (about 11/2 hrs)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving 5.73 g of multi-component product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of 3.85 g of this crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared in a solvent of toluene/chloroform 9:1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was eluted first with 3 liters of toluene/chloroform 9:1, secondly with 3 liters of a 8.5:1.5 mixture of these solvents and finally with 1 liter of toluene containing 15% of chloroform and 7.5% of ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC(CCCCCC(=O)O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |